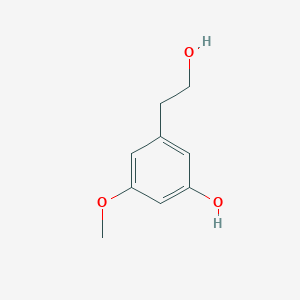

3-(2-Hydroxyethyl)-5-methoxyphenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

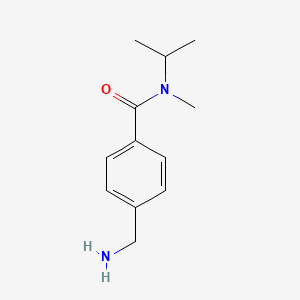

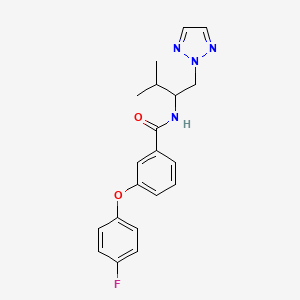

“3-(2-Hydroxyethyl)-5-methoxyphenol” is a phenolic compound, which means it contains a phenol group (a benzene ring with a hydroxyl group). The “3-(2-Hydroxyethyl)” part suggests that there is a -CH2-CH2-OH group on the 3rd carbon of the benzene ring. The “5-methoxy” part indicates a -O-CH3 group on the 5th carbon .

Synthesis Analysis

While specific synthesis methods for “3-(2-Hydroxyethyl)-5-methoxyphenol” are not available, similar compounds are often synthesized through reactions involving ethylene oxide and carbon dioxide .

Molecular Structure Analysis

The molecular structure of “3-(2-Hydroxyethyl)-5-methoxyphenol” would likely involve a benzene ring (due to the phenol group) with a -CH2-CH2-OH group on the 3rd carbon and a -O-CH3 group on the 5th carbon .

Applications De Recherche Scientifique

Surface Coating Applications

3-(2-Hydroxyethyl)-5-methoxyphenol: can be utilized in the synthesis of high-performance modified alkyd resins. These resins exhibit improved physicochemical and anti-corrosive properties, making them suitable for surface coating applications. They provide strong adherence to surfaces like steel, enhancing corrosion resistance .

Antimicrobial Hydrogels

This compound is a potential candidate for the development of antimicrobial hydrogels . When incorporated into hydrogels, it could help in the slow release of antimicrobial agents, providing a sustained defense against bacterial growth. This application is particularly relevant in medical devices and wound dressings .

Pharmaceutical Applications

In the pharmaceutical industry, 3-(2-Hydroxyethyl)-5-methoxyphenol may serve as a precursor or an intermediate in the synthesis of various drugs. Its structure could be beneficial in creating compounds with potential anticancer, antiviral, and anti-proliferative effects.

Drug Delivery Systems

The compound’s properties make it suitable for inclusion in drug delivery systems , particularly in hydrogel formulations. These systems can be designed for targeted drug delivery, controlled release, and improved stability of therapeutic agents .

Tissue Engineering

3-(2-Hydroxyethyl)-5-methoxyphenol: can be used in tissue engineering applications. Its incorporation into scaffolds can enhance cell adhesion and proliferation, aiding in the development of tissue constructs that mimic the natural extracellular matrix .

Biomedical Hydrogels

The compound’s ability to form hydrophilic networks makes it a valuable component in the creation of biomedical hydrogels . These hydrogels can be used for a variety of applications, including tissue culture, implantation, and as matrices for cell delivery in regenerative medicine .

Propriétés

IUPAC Name |

3-(2-hydroxyethyl)-5-methoxyphenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-12-9-5-7(2-3-10)4-8(11)6-9/h4-6,10-11H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBEDKSCCHUELHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)O)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,4-dimethoxyphenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2984066.png)

![3-(2-(4-(2,4-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2984067.png)

![2-Pyridinamine, 5-iodo-3-nitro-6-[2-(4-nitrophenyl)ethoxy]-](/img/structure/B2984073.png)

![8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2984077.png)

![(2Z)-2-[(3-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2984078.png)